Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves several steps. One common method includes the reaction of piperidine with pyrrolidine-2-carboxylate under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound is used as a reactant for C-2 arylation of piperidines and in the synthesis of antitubercular agents.
1-(piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride: This compound has similar structural features and is used in proteomics research.
The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific research fields.
Properties
Molecular Formula |
C11H22Cl2N2O2 |
---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI Key |
QMRSABMXMIYJAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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